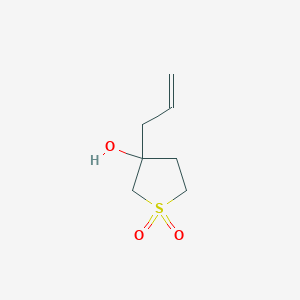
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a fluorine atom, a methylsulfanyl group, and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the fluorine atom and the methylsulfanyl group onto a benzofuran scaffold. This can be achieved through a series of reactions including halogenation, thiolation, and carboxylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The fluorine atom and the methylsulfanyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The benzofuran ring provides a rigid scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(methylsulfonyl)benzoic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-Fluoro-3-methoxyphenylboronic acid: Contains a methoxy group instead of a methylsulfanyl group.
Uniqueness
4-Fluoro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methylsulfanyl group on a benzofuran scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7FO3S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-fluoro-3-methylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO3S/c1-15-9-7-5(11)3-2-4-6(7)14-8(9)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
VHZSIBNYHAYPPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(OC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
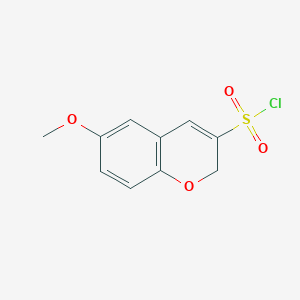

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
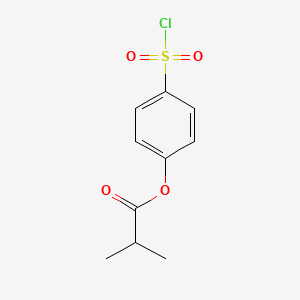
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)

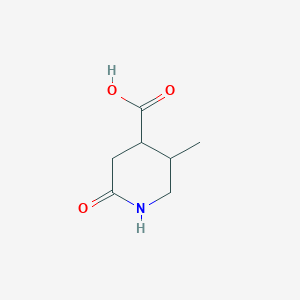

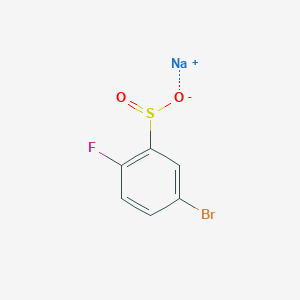

![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
